molecular formula C19H25NO3 B1327229 Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate CAS No. 898749-80-9

Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate

Cat. No.: B1327229
CAS No.: 898749-80-9
M. Wt: 315.4 g/mol
InChI Key: JMCOZVLCUCVXOB-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate is a chemical compound with the molecular formula C19H25NO3. It is known for its unique structure, which includes a pyrrolidine ring attached to a phenyl group, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate typically involves the reaction of ethyl 6-oxohexanoate with 3-(3-pyrrolinomethyl)phenylboronic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl group allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and metabolism .

Comparison with Similar Compounds

Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate can be compared with other similar compounds, such as:

    Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate: Similar structure but with a different substitution pattern on the phenyl ring.

    Ethyl 6-oxo-6-[3-(2-pyrrolinomethyl)phenyl]hexanoate: Similar structure but with a different position of the pyrrolidine ring.

    Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]pentanoate: Similar structure but with a shorter carbon chain.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and carbon chain length, which can influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate, with the CAS number 898749-80-9, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H25NO3
  • Molecular Weight : 315.42 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may influence cellular processes such as apoptosis (programmed cell death) and cell proliferation by binding to certain enzymes or receptors. This binding modulates their activity, potentially leading to therapeutic effects in various disease models .

Biological Activities

  • Antimicrobial Properties :
    • This compound has been investigated for its antimicrobial activity. Studies indicate that compounds with similar structures exhibit significant inhibition against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.
  • Anticancer Potential :
    • Research into the anticancer properties of this compound is ongoing. Its ability to induce apoptosis in cancer cells has been observed, which could make it a candidate for further development in cancer therapeutics. Specific pathways affected include those involved in cell cycle regulation and apoptosis .
  • Neuroprotective Effects :
    • There is emerging evidence that compounds structurally related to this compound may offer neuroprotective benefits. They could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Table: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibition of bacterial growth in vitro
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveReduction of oxidative stress in neuronal models

Notable Research

A study published by BenchChem highlights the compound's potential as an intermediate for synthesizing more complex organic molecules, emphasizing its versatility in medicinal chemistry . Another investigation into its mechanism revealed that it may affect signaling pathways crucial for cancer cell survival, paving the way for its application in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate, and how are intermediates characterized?

  • Answer : A typical synthesis involves coupling reactions between ester-containing precursors and functionalized aromatic intermediates. For example, intermediates like ethyl 6-oxohexanoate derivatives are synthesized via nucleophilic substitution or amidation reactions. Characterization includes:

  • FT-IR spectroscopy to identify functional groups (e.g., ester C=O at ~1734 cm⁻¹, amide C=O at ~1691 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]+ with deviations <1 ppm) .
  • Chromatographic purification (e.g., gradient elution with ethyl acetate/hexanes) to isolate intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Answer : Key methods include:

  • FT-IR for functional group analysis (e.g., ester, amide, and aromatic C-H stretches) .
  • NMR spectroscopy (not explicitly mentioned in evidence but inferred as standard practice) for carbon/hydrogen backbone verification.
  • HRMS for precise molecular weight confirmation .

Q. How are functional groups in this compound identified experimentally?

  • Answer : Functional groups are mapped via:

  • Ester C=O : FT-IR absorption at ~1734 cm⁻¹ .
  • Amide NH : Bending vibrations at ~1575 cm⁻¹ .
  • Aromatic C-H : Stretching vibrations at ~3032 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Answer : Optimization strategies include:

  • Catalyst selection : Wilkinson’s catalyst (Rh-based) for hydrogenation steps, achieving >90% yield under 4 atm H₂ .
  • Solvent systems : Tetrahydrofuran (THF) for improved solubility of aromatic intermediates .
  • Temperature control : Reactions at room temperature (rt) reduce side-product formation .

Q. What mechanistic insights explain contradictions in spectroscopic data during structural elucidation?

  • Answer : Discrepancies in FT-IR or HRMS data may arise from:

  • Tautomerism : Keto-enol equilibria in oxoesters alter C=O absorption frequencies .
  • Isomeric impurities : Column chromatography (e.g., 0–30% ethyl acetate gradients) resolves isomeric byproducts .
  • Sample hydration : Moisture absorption in hygroscopic intermediates shifts NH/OH stretches .

Q. How do substituents on the phenyl ring influence the compound’s reactivity in substitution reactions?

  • Answer : The 3-pyrrolinomethyl group on the phenyl ring:

  • Enhances nucleophilicity : The pyrrolidine nitrogen facilitates SN2 reactions at the benzylic position .
  • Directs electrophilic substitution : Electron-donating groups (e.g., -CH₂-pyrrolidine) activate the meta position for further functionalization .

Q. What strategies are used to synthesize derivatives of this compound for biological activity studies?

  • Answer : Derivatives are synthesized via:

  • Oxidation : Converting pyrrolidine to pyrrolidinone using oxidizing agents (e.g., H₂O₂) .
  • Reduction : Hydrogenating the oxo group to hydroxyl for prodrug applications .
  • Substitution : Replacing the ester group with amides via aminolysis .

Q. Methodological Notes

  • Data Validation : Cross-reference HRMS with FT-IR/NMR to resolve structural ambiguities .
  • Purification : Pre-neutralized silica gel improves recovery of acid-sensitive intermediates .
  • Reaction Monitoring : TLC or LC-MS tracks intermediate formation during multi-step syntheses .

Properties

IUPAC Name

ethyl 6-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-2-23-19(22)11-4-3-10-18(21)17-9-7-8-16(14-17)15-20-12-5-6-13-20/h5-9,14H,2-4,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCOZVLCUCVXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643517
Record name Ethyl 6-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898749-80-9
Record name Ethyl 3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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